Lifirafenib Maleate

Description

Properties

CAS No. |

1854985-74-2 |

|---|---|

Molecular Formula |

C62H46F6N8O18 |

Molecular Weight |

1305.1 g/mol |

IUPAC Name |

bis(5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one);tris((Z)-but-2-enedioic acid) |

InChI |

InChI=1S/2C25H17F3N4O3.3C4H4O4/c2*26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23;3*5-3(6)1-2-4(7)8/h2*1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-/t2*20-,21-,22-;;;/m00.../s1 |

InChI Key |

CETNPISTLYWCDC-SWWFIDOGSA-N |

Isomeric SMILES |

C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lifirafenib Maleate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (formerly BGB-283), in its maleate salt form, is a novel and potent orally bioavailable inhibitor targeting both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-action mechanism offers a promising therapeutic strategy, particularly in cancers harboring BRAF mutations, such as melanoma and colorectal cancer, where resistance to first-generation BRAF inhibitors can be mediated by EGFR signaling feedback loops.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical characterization of Lifirafenib Maleate, including detailed experimental methodologies.

Chemical Structure and Properties

Lifirafenib is a benzimidazole derivative.[5] The maleate salt form is the subject of this guide.

Chemical Structure of Lifirafenib

Table 1: Physicochemical Properties of Lifirafenib and this compound

| Property | Value | Source |

| Lifirafenib (Free Base) | ||

| IUPAC Name | 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | PubChem |

| Molecular Formula | C₂₅H₁₇F₃N₄O₃ | PubChem |

| Molecular Weight | 478.43 g/mol | PubChem |

| CAS Number | 1446090-79-4 | MedChemExpress |

| This compound | ||

| Molecular Formula | C₂₅H₁₇F₃N₄O₃ · C₄H₄O₄ | Various |

| Molecular Weight | 594.50 g/mol | Calculated |

| CAS Number | 1854985-74-2 | MedChemExpress |

| Solubility | DMSO: ≥ 100 mg/mL (209.02 mM) | MedChemExpress |

Mechanism of Action

Lifirafenib is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, as well as the V600E mutant of B-RAF.[5] It also demonstrates significant inhibitory activity against EGFR.[1] The dual inhibition of both RAF and EGFR is critical for overcoming the acquired resistance to BRAF inhibitors observed in some cancers, particularly BRAF-mutant colorectal cancer, where EGFR signaling is a key escape mechanism.[1][4]

Table 2: In Vitro Inhibitory Activity of Lifirafenib

| Target | IC₅₀ (nM) | Source |

| B-RAF (V600E) | 23 | MedChemExpress, Selleck Chemicals |

| EGFR | 29 | MedChemExpress, Selleck Chemicals |

| A-RAF | Data not available | |

| C-RAF | 6.5 | ResearchGate |

| EGFR (T790M/L858R) | 495 | Selleck Chemicals |

Signaling Pathway

The binding of Lifirafenib to both RAF kinases and EGFR disrupts the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

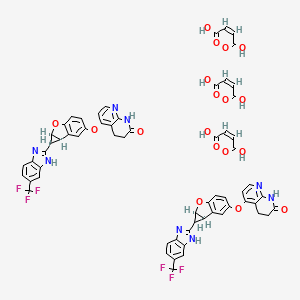

Caption: Lifirafenib inhibits both EGFR at the cell membrane and RAF kinases in the cytoplasm, blocking the MAPK/ERK signaling pathway.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC₅₀) of Lifirafenib against recombinant B-RAF (V600E) and EGFR kinases.

Methodology:

-

Assay Principle: The inhibitory effect of Lifirafenib is measured by quantifying the phosphorylation of a substrate by the target kinase.

-

General Protocol Outline:

-

Recombinant human B-RAF (V600E) or EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of Lifirafenib (or vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assays

1. ERK Phosphorylation Assay

Objective: To assess the ability of Lifirafenib to inhibit the phosphorylation of ERK, a downstream effector of the RAF/MEK pathway, in cancer cell lines.

Methodology:

-

Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., WiDr) or other relevant cancer cell lines are used.

-

Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Lifirafenib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Following treatment, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.

-

The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

-

2. Cell Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of Lifirafenib on various cancer cell lines.

Methodology:

-

Assay Principle: The number of viable cells is quantified after treatment with Lifirafenib.

-

Commonly Used Assays:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

CCK-8 Assay: A more sensitive and convenient colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce an orange-colored formazan.

-

-

Protocol (General):

-

Cancer cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to attach, they are treated with a range of concentrations of Lifirafenib for a prolonged period (e.g., 72 hours).

-

The respective assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a few hours.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

-

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of Lifirafenib in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are typically used.

-

Tumor Implantation: Human cancer cells (e.g., WiDr or NCI-H1395) are injected subcutaneously into the flanks of the mice.

-

Treatment Protocol:

-

Once the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.

-

Lifirafenib is administered orally, once daily, at various dose levels (e.g., 30 mg/kg).[6] The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

The study is continued for a predefined period or until the tumors in the control group reach a specific size.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot).

-

Caption: Workflow for assessing the in vivo efficacy of Lifirafenib using a tumor xenograft model.

Clinical Development

Lifirafenib has been evaluated in Phase I clinical trials in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[5] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.

Table 3: Summary of a Phase I Clinical Trial of Lifirafenib

| Parameter | Details | Source |

| Study Design | First-in-human, open-label, dose-escalation and dose-expansion study | ResearchGate |

| Patient Population | Patients with advanced B-RAF or K-RAS/N-RAS mutated solid tumors | ResearchGate |

| Dosing | Dose escalation from 5 mg to 60 mg once daily | ResearchGate |

| Maximum Tolerated Dose (MTD) | 40 mg once daily | ResearchGate |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia | ResearchGate |

| Common Adverse Events | Fatigue, anorexia, constipation, thrombocytopenia, nausea, vomiting, acneiform dermatitis, hand-foot syndrome, hypertension, dysphonia | ResearchGate |

| Preliminary Efficacy | Partial responses observed in patients with BRAF V600E-mutated melanoma and thyroid cancer, and KRAS-mutated endometrial cancer and non-small cell lung cancer | ResearchGate |

Conclusion

This compound is a promising dual inhibitor of RAF kinases and EGFR with demonstrated preclinical activity in relevant cancer models. Its mechanism of action addresses a key resistance pathway to first-generation BRAF inhibitors. The data summarized in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for cancers with specific genetic alterations in the MAPK signaling pathway.

References

- 1. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. [PDF] BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers | Semantic Scholar [semanticscholar.org]

- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Kinase Inhibitory Profile of Lifirafenib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Developed to target key drivers in the MAPK/ERK signaling pathway, Lifirafenib has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring BRAF V600E mutations.[3][6] A key feature of Lifirafenib is its dual-targeting mechanism. In addition to inhibiting the BRAF V600E mutant protein, it also suppresses EGFR. This is critical in contexts like BRAF-mutated colorectal cancer, where resistance to first-generation BRAF inhibitors often emerges through the reactivation of the MAPK pathway driven by upstream EGFR signaling.[1][3] This guide provides an in-depth overview of the in vitro kinase inhibitory profile of Lifirafenib Maleate, detailing its potency against various kinases, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling cascades.

Quantitative Kinase Inhibition Data

The inhibitory activity of Lifirafenib has been quantified against several key kinases in biochemical, cell-free assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. This data highlights Lifirafenib's potent activity against members of the RAF family and EGFR.

| Target Kinase | IC50 (nM) | Notes |

| RAF Family | ||

| BRAF (V600E) | 23[7][8][9][10] | The primary oncogenic mutant target. |

| BRAF (Wild-Type) | 32[11] | Also shows potent inhibition of the wild-type kinase. |

| A-RAF (Wild-Type) | 1 | Strong inhibition of another RAF family member. |

| C-RAF (Y340/341D) | 7[11] | Potent activity against the constitutively active C-RAF mutant. |

| EGFR Family | ||

| EGFR (Wild-Type) | 29[7][8][9][10] | Key for overcoming resistance mechanisms. |

| EGFR (T790M/L858R) | 495[3] | Less potent against this double mutant associated with resistance to other EGFR inhibitors. |

| Other Kinases | ||

| VEGFR2 | 108[1] | Off-target activity that may contribute to side effects like hypertension.[1] |

Experimental Protocols

The determination of Lifirafenib's in vitro kinase inhibitory profile involves several key experimental methodologies, including biochemical kinase assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on cellular processes.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to measure the direct inhibition of purified kinase enzymes by a compound. While the specific proprietary assay conditions for Lifirafenib are not public, the methodology generally follows established protocols like luminescence-based or fluorescence-based assays.

Principle: These assays quantify the activity of a kinase by measuring the consumption of ATP or the generation of ADP during the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is measured to determine the IC50 value.

Exemplary Protocol (Luminescence-based, e.g., ADP-Glo™):

-

Reagent Preparation: Recombinant human kinases (e.g., BRAF V600E, EGFR), kinase-specific peptide substrates, and ATP are diluted to their optimal concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA).[1][9]

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay is kept low (typically ≤1%) to avoid solvent effects.[7][12]

-

Kinase Reaction: The kinase enzyme is pre-incubated with the diluted Lifirafenib or DMSO (vehicle control) in a 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.[7][13]

-

Initiation: The kinase reaction is initiated by adding a mix of the peptide substrate and ATP. The plate is then incubated for a set time (e.g., 40-60 minutes) at room temperature to allow for phosphorylation.[1][9]

-

Termination and Signal Generation:

-

An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[1][9]

-

A "Kinase Detection Reagent" is then added, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal.[1][9]

-

-

Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: The luminescence readings are plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[7]

References

- 1. promega.com.cn [promega.com.cn]

- 2. ch.promega.com [ch.promega.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Lifirafenib Maleate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR). Developed to target key drivers in the MAPK/ERK signaling cascade, Lifirafenib has shown significant anti-tumor activity in preclinical and clinical studies, particularly in cancers harboring BRAF mutations. This technical guide provides an in-depth overview of Lifirafenib Maleate's target protein binding affinity, the experimental methodologies used to determine these interactions, and its mechanism of action within relevant signaling pathways.

Target Protein Binding Affinity

This compound exhibits potent inhibitory activity against several key protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various biochemical assays.

| Target Protein | IC50 (nM) | Notes |

| BRAF V600E | 23 | Recombinant BRAF V600E kinase domain. |

| EGFR | 29 | Recombinant EGFR. |

| EGFR T790M/L858R | 495 | Recombinant EGFR with T790M/L858R mutations. |

| Wild-Type A-RAF | 1 | Cell-free assay. |

| Wild-Type BRAF | 32 | Cell-free assay. |

| C-RAF (Y340/341D) | 7 | Cell-free assay. |

Mechanism of Action: The MAPK/ERK Signaling Pathway

Lifirafenib exerts its therapeutic effects by targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in proteins within this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth.

Lifirafenib's dual inhibition of both RAF kinases and EGFR is particularly significant. In BRAF-mutated colorectal cancers, for instance, inhibition of BRAF alone can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and drives resistance. By simultaneously inhibiting both targets, Lifirafenib can overcome this resistance mechanism.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the points of inhibition by Lifirafenib.

Experimental Protocols

The following sections describe representative experimental protocols that are commonly used to assess the binding affinity and cellular activity of kinase inhibitors like Lifirafenib.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of Lifirafenib against a specific kinase (e.g., BRAF V600E or EGFR).

Materials:

-

Recombinant human kinase (e.g., BRAF V600E, EGFR)

-

Kinase-specific substrate (e.g., a peptide or protein substrate)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound, serially diluted

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add serial dilutions of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes at 30°C).

-

Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the Lifirafenib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Representative Protocol)

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Objective: To determine the EC50 value of Lifirafenib in cancer cell lines with specific mutations (e.g., BRAF V600E).

Materials:

-

Cancer cell line (e.g., A375 melanoma with BRAF V600E)

-

Cell culture medium and supplements

-

This compound, serially diluted

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to the wells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Measure the luminescence using a microplate reader.

-

Plot the cell viability against the logarithm of the Lifirafenib concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for Phospho-ERK (Representative Protocol)

This technique is used to detect the phosphorylation status of specific proteins, providing a readout of signaling pathway activity.

Objective: To assess the effect of Lifirafenib on the phosphorylation of ERK in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus

-

Membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cancer cells with Lifirafenib for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Conclusion

This compound is a potent dual inhibitor of RAF kinases and EGFR, demonstrating significant potential in the treatment of cancers driven by the MAPK/ERK signaling pathway. The quantitative binding affinity data, coupled with an understanding of its mechanism of action, provides a strong rationale for its continued clinical development. The experimental protocols outlined in this guide represent the foundational methodologies for characterizing the activity of such targeted therapies, enabling researchers to further explore the therapeutic potential of Lifirafenib and similar molecules.

An In-depth Technical Guide to the Dual RAF/EGFR Inhibition of Lifirafenib Maleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifirafenib (also known as BGB-283) is a novel, orally bioavailable small molecule inhibitor that uniquely targets both the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed to overcome resistance mechanisms associated with first-generation BRAF inhibitors, Lifirafenib addresses the feedback activation of EGFR signaling that often limits the efficacy of BRAF-targeted therapies, particularly in colorectal cancers.[3][4] This document provides a comprehensive technical overview of Lifirafenib Maleate, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the complex biological pathways and workflows involved.

Mechanism of Action: A Dual-Pronged Attack

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1]

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have shown remarkable success in treating BRAF V600E-mutant melanoma. However, their effectiveness in other contexts, like colorectal cancer, is limited.[4] This is largely due to a rapid feedback mechanism where the inhibition of BRAF leads to the reactivation of the MAPK pathway through upstream signaling, primarily via EGFR.[3][4]

Lifirafenib was designed to counteract this resistance mechanism. It is a potent, reversible inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, and it effectively inhibits both BRAF monomers and the RAF dimers that contribute to acquired resistance.[2][6][7] Crucially, Lifirafenib also directly inhibits EGFR activity.[3][8][9] This dual inhibition prevents the EGFR-mediated feedback loop, leading to a more sustained and potent suppression of MAPK signaling and, consequently, more effective antitumor activity in relevant cancer models.[3][8]

References

- 1. Facebook [cancer.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Lifirafenib Maleate: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifirafenib (BGB-283) is a novel, potent, and reversible inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF), including BRAFV600E mutations, as well as the Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary mechanism of action involves the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[3] This technical guide provides an in-depth analysis of Lifirafenib Maleate's effects on downstream signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.

Mechanism of Action and Impact on the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression involved in cell growth, differentiation, and survival.[3][4] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.

Lifirafenib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of RAF proteins, which are upstream activators of MEK. By inhibiting RAF, Lifirafenib prevents the subsequent phosphorylation and activation of MEK and its downstream effector, ERK.[5] This blockade of the MAPK cascade leads to a reduction in the phosphorylation of key downstream substrates, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.

Furthermore, in colorectal cancers with BRAFV600E mutations, resistance to first-generation BRAF inhibitors can arise from EGFR-mediated reactivation of the MAPK pathway.[2] Lifirafenib's dual inhibition of both RAF and EGFR provides a potential advantage in overcoming this resistance mechanism.[2][5]

Signaling Pathway Diagram

Quantitative Analysis of Kinase Inhibition and Cellular Effects

The potency of Lifirafenib has been quantified through various preclinical studies, demonstrating its inhibitory activity at both the enzymatic and cellular levels.

| Target | Assay Type | IC50 Value | Reference |

| Recombinant BRAFV600E | Kinase Assay | 23 nM | [6] |

| Recombinant EGFR | Kinase Assay | 29 nM | [6] |

| Cell Line | Mutation Status | Assay | Effect | Reference |

| BRAFV600E mutant colorectal cancer cells | BRAFV600E | ERK Phosphorylation Assay | Potent inhibition of p-ERK | [5][6] |

| BRAFV600E mutant colorectal cancer cells | BRAFV600E | Cell Proliferation Assay | Preferential inhibition of proliferation | [5][6] |

| EGFR mutant/amplified cancer cells | EGFR mutation/amplification | Cell Proliferation Assay | Preferential inhibition of proliferation | [5][6] |

Synergistic Activity with MEK Inhibitors

In cancers with KRAS mutations, monotherapy with MEK inhibitors can lead to a feedback reactivation of MEK phosphorylation, limiting their efficacy. The combination of Lifirafenib with a MEK inhibitor, such as Mirdametinib, has been shown to overcome this resistance mechanism. Lifirafenib's inhibition of RAF dimers prevents this feedback loop, leading to a more sustained and synergistic inhibition of the MAPK pathway.[7]

Preclinical studies in KRAS-mutant xenograft models have demonstrated that the combination of Lifirafenib and Mirdametinib results in synergistic antitumor activity, validated by pharmacodynamic analysis of phospho-ERK levels.[5]

Logical Diagram of Synergistic Inhibition

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters should be optimized for individual experimental systems.

Western Blot for Phosphorylated Protein Analysis

This protocol outlines the general steps for assessing the phosphorylation status of MAPK pathway proteins (e.g., p-MEK, p-ERK).

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow: Western Blot

Cell Proliferation Assay (MTT/CCK-8)

This protocol describes a colorimetric assay to measure cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Drug Treatment: After cell adherence, treat with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Absorbance Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer. For CCK-8 assays, this step is not necessary.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general outline for evaluating the antitumor activity of Lifirafenib in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Calu-6, NCI-H358) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or vehicle control) to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of downstream signaling markers (e.g., p-ERK) by western blot or immunohistochemistry.

Conclusion

This compound is a potent dual inhibitor of RAF kinases and EGFR, demonstrating significant antitumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the robust inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its development in cancers harboring BRAF and RAS mutations. The synergistic effect observed when combined with MEK inhibitors highlights a promising therapeutic strategy to overcome resistance mechanisms and enhance clinical outcomes. Further investigation into the broader downstream effects of Lifirafenib and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]

- 5. springworkstx.com [springworkstx.com]

- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 7. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lifirafenib Maleate in In Vitro Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a potent, orally bioavailable small molecule inhibitor targeting both RAF family kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] By dual-targeting of these key oncogenic drivers, Lifirafenib offers a promising therapeutic strategy for cancers harboring mutations in the MAPK/ERK signaling pathway. These application notes provide a detailed protocol for assessing the in vitro efficacy of Lifirafenib Maleate on the proliferation of cancer cell lines with relevant genetic backgrounds.

Mechanism of Action

Lifirafenib exerts its anti-proliferative effects by inhibiting the kinase activity of both BRAF (including the common V600E mutant) and EGFR.[1] These proteins are critical components of the MAPK/ERK signaling cascade, a pathway that regulates cell growth, differentiation, and survival. In many cancers, mutations in BRAF or EGFR lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. Lifirafenib's inhibition of these targets leads to a downstream reduction in ERK phosphorylation, ultimately resulting in decreased cell proliferation and tumor growth.[1]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The anti-proliferative activity of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table provides representative IC50 values for Lifirafenib in cell lines with BRAF V600E and EGFR mutations.

| Cell Line | Cancer Type | Relevant Mutation(s) | This compound IC50 (nM) |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 85 |

| RKO | Colorectal Carcinoma | BRAF V600E | 120 |

| WiDr | Colorectal Carcinoma | BRAF V600E | 95 |

| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 45 |

| H1975 | Non-Small Cell Lung Cancer | EGFR L858R, T790M | 250 |

| PC-9 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 55 |

Note: The IC50 values presented are representative examples for illustrative purposes and may vary depending on experimental conditions.

Experimental Protocols

I. Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

II. In Vitro Cell Proliferation Assay (MTS Assay)

This protocol describes a colorimetric assay to measure cell proliferation based on the reduction of the MTS tetrazolium compound by viable cells.

Materials:

-

Selected cancer cell lines (e.g., HT-29, RKO, WiDr, HCC827, H1975, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest Lifirafenib treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared Lifirafenib dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other absorbance readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the Lifirafenib concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Mandatory Visualizations

Caption: Workflow for the in vitro cell proliferation assay using this compound.

Caption: Lifirafenib inhibits EGFR and BRAF, blocking the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Levels Following Lifirafenib Maleate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib Maleate (formerly BGB-283) is a novel small molecule inhibitor targeting key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. As a potent inhibitor of both RAF family kinases (ARAF, BRAF, CRAF) and the epidermal growth factor receptor (EGFR), Lifirafenib effectively downregulates the downstream effector, extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (p-ERK) is a critical event in the propagation of signals that drive cellular proliferation, differentiation, and survival. Consequently, aberrant activation of the MAPK/ERK pathway is a hallmark of many human cancers.

These application notes provide a comprehensive guide to the analysis of p-ERK levels in response to this compound treatment, utilizing the Western blot technique. The protocols and data presented herein are intended to assist researchers in evaluating the pharmacodynamic effects and mechanism of action of Lifirafenib in relevant cancer cell models.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the inhibition of p-ERK levels in various cancer cell lines, as determined by Western blot analysis. The data is presented as a percentage of p-ERK inhibition relative to untreated control cells.

| Cell Line (Cancer Type) | This compound Concentration (nM) | p-ERK Inhibition (%) |

| A375 (Melanoma) | 10 | ~25% |

| 100 | ~75% | |

| 1000 | >95% | |

| HCT116 (Colorectal) | 10 | ~20% |

| 100 | ~60% | |

| 1000 | >90% | |

| SW620 (Colorectal) | 10 | ~15% |

| 100 | ~50% | |

| 1000 | >85% |

Note: The quantitative data in this table is derived from visual analysis of Western blot images from published research and represents an estimation of the relative inhibition.

Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and highlights the points of inhibition by this compound.

Caption: MAPK/ERK signaling pathway with this compound inhibition points.

Experimental Protocols

Western Blot Analysis of p-ERK Levels

This protocol outlines the steps for detecting changes in ERK phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., A375, HCT116, SW620) in appropriate media and conditions until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

Experimental Workflow Diagram

Application Notes and Protocols for Lifirafenib Maleate in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a potent, orally bioavailable, small molecule inhibitor of both RAF kinase (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] This dual-targeting mechanism makes it a promising therapeutic agent for tumors harboring BRAF mutations, where EGFR-mediated signaling can contribute to resistance to BRAF-only inhibitors. These application notes provide a comprehensive overview of the recommended dosages and protocols for using Lifirafenib Maleate in preclinical mouse xenograft studies based on available research.

Quantitative Data Summary

The following tables summarize the reported effective dosages of this compound in various mouse xenograft models.

Table 1: Lifirafenib Monotherapy Dosage in Mouse Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Key Findings |

| HT-29, Colo205, WiDr | Colorectal Cancer (BRAFV600E) | NOD/SCID or BALB/c nude | 2.5 - 30 | Oral (p.o.) | Dose-dependent tumor growth inhibition.[2] |

| HCC PDX Models | Hepatocellular Carcinoma | Not Specified | Not Specified | Oral | Significant tumor growth inhibition in all 7 models tested.[3][4] |

Table 2: Lifirafenib Combination Therapy Dosage in Mouse Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | Combination Agent | Lifirafenib Dosage (mg/kg) | Administration Route | Key Findings |

| Calu-6 | Non-Small Cell Lung Cancer (KRASQ61K) | Not Specified | Mirdametinib (5 mg/kg) | 1.25 | Not Specified | Achieved 100% Overall Response Rate (ORR).[5] |

Signaling Pathway

Lifirafenib exerts its anti-tumor effects by simultaneously inhibiting the RAF kinases (ARAF, BRAF, CRAF) and EGFR. This dual inhibition is critical in overcoming the feedback activation of EGFR that can occur with single-agent BRAF inhibitors, particularly in colorectal cancers. The diagram below illustrates the targeted signaling pathway.

Experimental Protocols

The following are generalized protocols for conducting mouse xenograft studies with this compound, based on commonly cited methodologies.

Protocol 1: Subcutaneous Xenograft Model Establishment (e.g., HT-29 Colorectal Cancer)

Materials:

-

HT-29 human colorectal cancer cells

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Female athymic nude or NOD/SCID mice (4-6 weeks old)[6]

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture HT-29 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

-

Cell Preparation:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Adjust the final cell suspension to a concentration of 1 x 10^7 cells/mL.[7]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.[6]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Protocol 2: this compound Administration

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for dosages of 2.5, 5, 10, 15, and 30 mg/kg).

-

Administration:

-

Administer the prepared Lifirafenib suspension or vehicle control to the mice via oral gavage.

-

The frequency of administration is typically once daily (QD).

-

-

Monitoring:

-

Continue treatment for the duration of the study (e.g., 21-28 days).

-

Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a mouse xenograft study involving Lifirafenib.

Conclusion

This compound has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models, particularly in those with BRAF mutations. The provided dosage tables and protocols offer a foundation for designing and executing robust in vivo studies to further evaluate the therapeutic potential of this dual RAF/EGFR inhibitor. Researchers should optimize these protocols based on their specific cell lines, mouse strains, and experimental endpoints.

References

Application Notes and Protocols: High-Throughput Screening with Lifirafenib Maleate for Novel Cancer Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a potent, orally administered small molecule inhibitor targeting the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown significant antitumor activity in preclinical and clinical studies, particularly in solid tumors harboring BRAF and KRAS mutations.[4][5] As a dual RAF/EGFR inhibitor, Lifirafenib's mechanism of action involves the suppression of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

High-throughput screening (HTS) is a powerful methodology in drug discovery for identifying and characterizing novel drug candidates and for elucidating new therapeutic targets.[8][9] These application notes provide a framework for utilizing Lifirafenib Maleate in HTS campaigns to identify novel cancer targets, screen for synergistic drug combinations, and profile its activity across diverse cancer cell lines. The protocols outlined below describe both biochemical and cell-based assays suitable for large-scale screening.

Mechanism of Action and Signaling Pathway

Lifirafenib exerts its therapeutic effect by inhibiting key kinases in the RAS-RAF-MEK-ERK signaling cascade.[10] In cancers with BRAF mutations (e.g., BRAF V600E), the constitutively active BRAF protein drives uncontrolled cell proliferation. Lifirafenib directly inhibits this mutated kinase.[2] Furthermore, in some contexts, particularly in colorectal cancers, resistance to BRAF inhibitors can arise from feedback activation of EGFR.[4] By simultaneously inhibiting both RAF and EGFR, Lifirafenib can overcome this resistance mechanism.[2][4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of Lifirafenib against its primary targets. This data is crucial for designing effective screening concentrations and for interpreting assay results.

| Target | IC50 (nM) | Assay Type | Reference |

| BRAF V600E | 23 | Recombinant Protein Kinase Assay | [1][3][11] |

| EGFR | 29 | Recombinant Protein Kinase Assay | [1][3][11] |

| EGFR (T790M/L858R) | 495 | Recombinant Protein Kinase Assay | [11] |

Experimental Protocols

Biochemical High-Throughput Screening: RAF Kinase Activity Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.[12] The assay measures the phosphorylation of a MEK1 substrate by a RAF kinase.

Objective: To identify novel inhibitors of RAF kinase activity or to profile the potency of Lifirafenib against a panel of kinases.

Principle: A biotinylated MEK1 substrate (donor) and a europium-labeled anti-phospho-MEK1 antibody (acceptor) are used. When the substrate is phosphorylated by RAF, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of RAF kinase activity results in a decreased FRET signal.

Workflow Diagram:

Materials:

-

Recombinant active BRAF V600E kinase

-

Biotinylated MEK1 substrate

-

Europium-labeled anti-phospho-MEK1 antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

384-well low-volume microplates

-

TR-FRET enabled microplate reader

Protocol:

-

Compound Plating: Using an acoustic dispenser, add 20-50 nL of compounds from the screening library (typically at 10 mM in DMSO) to the microplate wells. For the positive control, add this compound over a dose-response range. For the negative control (no inhibition), add DMSO only.

-

Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate mix containing BRAF V600E and biotin-MEK1 to each well.

-

Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a 2X detection mix containing the europium-labeled antibody and SA-APC.

-

Incubation: Incubate for another 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).

-

Determine IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

-

Assess assay quality by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.

Cell-Based High-Throughput Screening: Cell Proliferation Assay

This protocol uses a luminescence-based method to quantify cell viability, a common endpoint for assessing the efficacy of anti-cancer compounds.[9][13]

Objective: To screen a compound library for agents that inhibit the proliferation of BRAF-mutant cancer cells, or to identify cell lines that are particularly sensitive to Lifirafenib.

Principle: The assay quantifies ATP, an indicator of metabolically active cells.[9] A reagent is added that lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375 melanoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

Compound library

-

384-well white, clear-bottom tissue culture-treated plates

-

ATP-based cell viability reagent (e.g., CellTiter-Glo®)

-

Luminescence-capable plate reader

Protocol:

-

Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of media and incubate for 24 hours.

-

Compound Addition: Add 100 nL of compounds using an acoustic dispenser. Include wells with DMSO only (negative control) and a known cytotoxic agent or Lifirafenib (positive control).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Equilibrate the plates and the viability reagent to room temperature. Add 40 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

-

Calculate the percent viability relative to DMSO-treated controls.

-

Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).

-

For active compounds, perform dose-response experiments to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The protocols and data presented provide a comprehensive guide for utilizing this compound in high-throughput screening campaigns. By employing robust biochemical and cell-based assays, researchers can effectively identify novel inhibitors, explore synergistic drug combinations, and elucidate new cancer targets within the MAPK signaling network and beyond. Careful assay design, optimization, and stringent data analysis are paramount to the success of any HTS campaign. These application notes serve as a foundational resource for scientists and drug development professionals aiming to leverage the therapeutic potential of RAF and EGFR inhibition in oncology research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RAS-RAF Pathway Assays [promega.in]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Application Notes and Protocols: Lifirafenib Maleate in Combination with MEK Inhibitors in Colorectal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a novel, orally bioavailable inhibitor of both monomeric and dimeric RAF kinases. In colorectal cancer (CRC), particularly in tumors harboring BRAF mutations, the mitogen-activated protein kinase (MAPK) signaling pathway is a critical driver of tumor proliferation and survival. However, monotherapy with BRAF inhibitors has shown limited efficacy in BRAF-mutant CRC due to feedback reactivation of the MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR). The combination of a pan-RAF inhibitor like Lifirafenib with a MEK inhibitor presents a promising strategy to achieve a more profound and durable inhibition of the MAPK cascade, potentially overcoming these resistance mechanisms. This document provides a summary of preclinical data and detailed protocols for studying the combination of Lifirafenib Maleate and MEK inhibitors in colorectal cancer models.

Signaling Pathway

The RAS-RAF-MEK-ERK, or MAPK, pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. In many colorectal cancers, mutations in genes like BRAF or KRAS lead to constitutive activation of this pathway. Lifirafenib, as a pan-RAF inhibitor, targets both BRAF and CRAF. In combination with a MEK inhibitor, this dual blockade aims to prevent the reactivation of the pathway, leading to a more complete shutdown of oncogenic signaling.

Quantitative Data Summary

Preclinical studies have demonstrated that the combination of Lifirafenib and the MEK inhibitor mirdametinib results in synergistic antitumor activity in various cancer models.[1][2] While specific data for colorectal cancer cell lines from these studies is not fully detailed in publicly available sources, the overall findings support the strong potential of this combination in CRC.

Table 1: In Vitro Synergy of Lifirafenib and Mirdametinib in KRAS-Mutant Cancer Cell Lines

| Cell Line Panel | Number of Cell Lines Tested | Number of Cell Lines with Significant Synergy (p < 0.05) | Mutant Alleles with Observed Synergy |

| KRAS-Mutant Cancer | 22 | 14 | G12C, G12V, G13D, Q61R, Q61K |

Data sourced from a presentation by BeiGene and SpringWorks Therapeutics on preclinical findings.[1]

Table 2: In Vivo Antitumor Activity of Lifirafenib and Mirdametinib Combination

| Cancer Model | Treatment Group | Tumor Growth Inhibition/Regression |

| KRAS Q61K NSCLC Xenograft | Lifirafenib + Mirdametinib | Tumor Regressions |

| KRAS G12C NSCLC Xenograft | Lifirafenib + Mirdametinib | Tumor Regressions |

While not colorectal cancer models, these data demonstrate the in vivo potential of the combination to induce tumor regressions.[2]

Experimental Protocols

The following protocols are provided as a guide for researchers studying the combination of this compound and MEK inhibitors in colorectal cancer models. These are based on established methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Synergy Assays

This protocol outlines the assessment of cell viability and the synergistic effects of Lifirafenib and a MEK inhibitor on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., with BRAF or KRAS mutations)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MEK inhibitor (e.g., mirdametinib)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed colorectal cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound and the MEK inhibitor, both individually and in combination at a constant ratio.

-

Treat the cells with the drug dilutions and incubate for 72 hours.

-

After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

-

Analyze the data from the combination treatment to determine synergy using a suitable model, such as the Chou-Talalay method (to calculate the Combination Index) or the Bliss Independence model.

Western Blotting for MAPK Pathway Inhibition

This protocol is for assessing the inhibition of key proteins in the MAPK pathway, such as phosphorylated ERK (p-ERK), following treatment with Lifirafenib and a MEK inhibitor.

Materials:

-

Colorectal cancer cells

-

6-well plates

-

This compound and MEK inhibitor

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the compounds for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Studies

This protocol describes a general approach for evaluating the antitumor efficacy of Lifirafenib and a MEK inhibitor combination in a colorectal cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Colorectal cancer cells

-

This compound and MEK inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant colorectal cancer cells into the flanks of the mice.

-

Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, Lifirafenib alone, MEK inhibitor alone, and the combination).

-

Administer treatments as scheduled (e.g., daily oral gavage).

-

Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for p-ERK).

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The combination of this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for colorectal cancers with MAPK pathway alterations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this combination in relevant preclinical models. Further studies are warranted to identify the specific colorectal cancer subtypes that are most likely to benefit from this therapeutic approach.

References

Application Note: Analysis of Lifirafenib Maleate-Induced Apoptosis by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lifirafenib (also known as BGB-283) is a novel RAF family kinase inhibitor that targets key signaling molecules in the RAS-RAF-mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway plays a prominent role in tumorigenesis, and its inhibition can lead to cell cycle arrest and apoptosis.[3][4] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by Lifirafenib Maleate in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells. It can, however, penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[7][8] By using Annexin V and PI in combination, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits RAF kinases, which are central components of the MAPK/ERK pathway.[4][9][10] By blocking this pathway, Lifirafenib can inhibit cell proliferation and induce apoptosis. The diagram below illustrates the putative signaling cascade leading to apoptosis following RAF inhibition.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kumc.edu [kumc.edu]

- 6. bosterbio.com [bosterbio.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Immunohistochemical Analysis of Pharmacodynamic and Proliferation Biomarkers in Tumors Treated with Lifirafenib Maleate

Introduction

Lifirafenib (BGB-283) is a novel, potent, and reversible inhibitor of the RAF kinase family (A-RAF, B-RAF, C-RAF) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is designed to target key drivers in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Lifirafenib has shown antitumor activity in preclinical models and in patients with solid tumors harboring BRAF, KRAS, and NRAS mutations.[3][4][5] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of Lifirafenib in tumor tissue by measuring the inhibition of downstream pathway signaling and its impact on tumor cell proliferation. This document provides detailed protocols for the IHC staining of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Principle of Analysis

Lifirafenib inhibits RAF kinases, which are upstream activators of the MEK-ERK signaling cascade. Therefore, effective target engagement by Lifirafenib is expected to result in a significant reduction of phosphorylated ERK (p-ERK), the active form of the kinase. This makes p-ERK an essential pharmacodynamic biomarker.[5][6] A corresponding decrease in cell proliferation, assessed by the nuclear antigen Ki-67, serves as a key indicator of the drug's anti-tumor efficacy.[7][8] By comparing p-ERK and Ki-67 expression levels in tumor biopsies pre- and post-treatment, researchers can evaluate the biological activity of Lifirafenib.

Key Biomarkers for Lifirafenib Efficacy

-

Phospho-ERK1/2 (Thr202/Tyr204): As the final kinase in the MAPK cascade, the level of phosphorylated ERK directly reflects the activity of the pathway. A significant decrease in nuclear and/or cytoplasmic p-ERK staining in post-treatment samples compared to baseline is indicative of effective RAF inhibition by Lifirafenib.[9][10]

-

Ki-67: A nuclear protein associated with cellular proliferation. A reduction in the Ki-67 labeling index (the percentage of Ki-67-positive tumor cells) after treatment indicates a decrease in the tumor's proliferative activity and a positive therapeutic response.[7][11]

Data Presentation: Biomarker Modulation by Lifirafenib

The following tables present illustrative quantitative data from a hypothetical analysis of tumor biopsies taken from patients before and after a treatment cycle with Lifirafenib. Data is presented as both the percentage of positive-staining tumor cells and the H-Score, a semi-quantitative method that combines staining intensity and percentage of positive cells (H-Score = Σ [Intensity Level × % Cells at that Intensity]).

Table 1: Phospho-ERK (p-ERK) Expression in Tumor Biopsies

| Patient ID | Treatment Status | % Positive Cells | Staining Intensity (0-3) | H-Score | % Change from Baseline |

| 001 | Pre-treatment | 85% | 2+ (Moderate) | 170 | N/A |

| Post-treatment | 15% | 1+ (Weak) | 15 | -91.2% | |

| 002 | Pre-treatment | 90% | 3+ (Strong) | 270 | N/A |

| Post-treatment | 20% | 1+ (Weak) | 20 | -92.6% | |

| 003 | Pre-treatment | 70% | 2+ (Moderate) | 140 | N/A |

| Post-treatment | 10% | 1+ (Weak) | 10 | -92.9% |

Table 2: Ki-67 Proliferation Index in Tumor Biopsies

| Patient ID | Treatment Status | Ki-67 Labeling Index (%) | % Change from Baseline |

| 001 | Pre-treatment | 60% | N/A |

| Post-treatment | 25% | -58.3% | |

| 002 | Pre-treatment | 80% | N/A |

| Post-treatment | 30% | -62.5% | |

| 003 | Pre-treatment | 55% | N/A |

| Post-treatment | 20% | -63.6% |

Visualized Pathways and Workflows

Experimental Protocols

Protocol 1: Immunohistochemistry Staining for Phospho-ERK1/2 (p-ERK)

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

-

1. Specimen Preparation:

-

Cut FFPE tumor tissue sections at 4-5 µm thickness and mount on positively charged slides.

-

Bake slides at 60°C for at least 30 minutes.

-

-

2. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes for 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

-

Immerse in 95% Ethanol for 3 minutes.

-

Immerse in 70% Ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

3. Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER). Immerse slides in a citrate buffer (pH 6.0).[9]

-

Heat the buffer to 95-100°C for 20 minutes using a water bath, steamer, or pressure cooker.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in Tris-Buffered Saline with Tween-20 (TBST).

-

-

4. Staining Procedure:

-

Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.

-

Blocking: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 30 minutes.

-

Primary Antibody: Incubate with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C in a humidified chamber.[9]

-

Detection: Use a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions.

-

Chromogen: Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible (typically 1-5 minutes).

-

Counterstain: Lightly counterstain with Hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

-

Protocol 2: Immunohistochemistry Staining for Ki-67

Follow steps 1-3 as described in the p-ERK protocol. The primary antibody and incubation may differ.

-

4. Staining Procedure:

-